molecular formula C16H16N2O2S B2412984 N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide CAS No. 1645449-40-6

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide

Cat. No.: B2412984
CAS No.: 1645449-40-6
M. Wt: 300.38
InChI Key: PNBZOQVPCAYQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, an oxan ring, and a prop-2-ynylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxan ring: Starting from a suitable precursor, the oxan ring can be formed through cyclization reactions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.

    Attachment of the prop-2-ynylsulfanyl group: This step may involve the use of alkynylation reactions to introduce the prop-2-ynyl group.

    Formation of the benzamide core: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide involves its interaction with specific molecular targets. The cyano group and the prop-2-ynylsulfanyl group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyanophenyl)-3-prop-2-ynylsulfanylbenzamide
  • N-(4-Cyanooxan-4-yl)-3-ethylsulfanylbenzamide
  • N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzoate

Uniqueness

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the oxan ring and the prop-2-ynylsulfanyl group differentiates it from other benzamide derivatives.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-10-21-14-5-3-4-13(11-14)15(19)18-16(12-17)6-8-20-9-7-16/h1,3-5,11H,6-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBZOQVPCAYQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=CC=CC(=C1)C(=O)NC2(CCOCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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